N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to contain a benzo[d][1,3]dioxol-5-ylmethyl moiety, which is found in various molecules with biological activities . It also contains an oxalamide group, which is a type of amide. Amides are common in a variety of biological and synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data or crystallographic studies, it’s difficult to provide a detailed analysis .Scientific Research Applications
Antiproliferative Agents
Research into N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, synthesized through copper-catalyzed azide-alkyne cycloaddition, has yielded compounds with significant antiproliferative activity against cancer cell lines. This includes findings where compound 13e demonstrated an IC50 of 46 nM against MCF-7 human breast tumor cells. These compounds are considered potential scaffolds for drugs targeting tubulin polymerization and tumor cell growth, highlighting their potential in cancer therapy (Stefely et al., 2010).
Copper(II)-Mediated Hydroxylation
The ortho-hydroxylation of benzoates by trimethylamine N-oxide in the presence of copper(II) demonstrates a method for the direct functionalization of aromatic compounds. This process may have implications for the synthesis of pharmacologically relevant molecules, including hydroxylated derivatives of complex aromatic systems (Buijs et al., 2002).
COX-2 Inhibitors
A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, demonstrating potential in the treatment of conditions like rheumatoid arthritis and osteoarthritis. This research suggests the utility of carefully designed molecular scaffolds for the development of targeted therapeutic agents (Hashimoto et al., 2002).
Orexin-1 Receptor Mechanisms
The role of Orexin-1 receptor mechanisms in compulsive food consumption was explored, indicating the potential of selective antagonism at OX1R as a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Electrical Conductivity of Copper Complexes
The study of solid-state electrical conductivity properties of copper complexes of novel oxime compounds containing the oxolane ring showcases the potential for these complexes in semiconducting applications. The investigation into their electrical properties highlights the broader utility of organometallic compounds in materials science (Aydoğdu et al., 2003).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-8-15(3-4-15)7-17-14(20)13(19)16-6-10-1-2-11-12(5-10)22-9-21-11/h1-2,5,18H,3-4,6-9H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFVBIMCAMUHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.